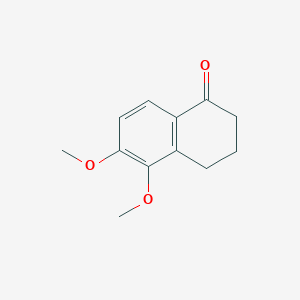

5,6-Dimethoxy-1-tetralone

Descripción general

Descripción

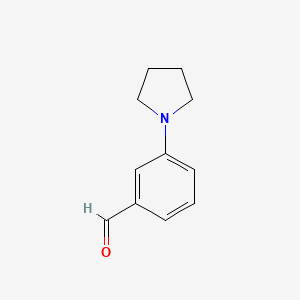

“5,6-Dimethoxy-1-tetralone” is a chemical compound . It has been used in the synthesis of 2-bromotetralones . It also serves as a precursor to quinolines with dopaminergic activity, naphthols with anti-inflammatory activity, and benzophenanthridine alkaloids with antitumor activity .

Synthesis Analysis

The synthesis of “5,6-Dimethoxy-1-tetralone” has been reported in several studies . For instance, one study reported the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone under catalytic acidic conditions .

Molecular Structure Analysis

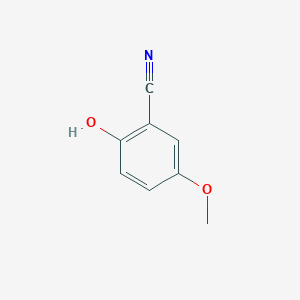

The molecular formula of “5,6-Dimethoxy-1-tetralone” is C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .

Chemical Reactions Analysis

“5,6-Dimethoxy-1-tetralone” has been involved in various chemical reactions. For example, it has been used in the synthesis of 2-bromotetralones by undergoing bromination . Another study reported the transformation of 5,6-dimethoxy-2-amino-1-tetralol into 5,6-dimethoxy-2-tetralone .

Aplicaciones Científicas De Investigación

Synthesis of Bromotetralones

5,6-Dimethoxy-1-tetralone can be used in the synthesis of 2-bromotetralones. This process involves bromination, a chemical reaction that incorporates bromine into a compound .

Precursor to Quinolines

Quinolines are a class of organic compounds with various applications, particularly in the production of dyes, the preparation of hydroxyquinoline sulfate and niacin. 5,6-Dimethoxy-1-tetralone can be used as a precursor to quinolines with dopaminergic activity .

Production of Naphthols

Naphthols are used in the manufacture of dyes and pigments. 5,6-Dimethoxy-1-tetralone can be used to produce naphthols with anti-inflammatory activity .

Synthesis of Benzophenanthridine Alkaloids

Benzophenanthridine alkaloids are a class of alkaloids, many of which have been found to possess antimicrobial, anti-inflammatory, and anticancer properties. 5,6-Dimethoxy-1-tetralone can be used in the synthesis of these alkaloids .

Safety and Hazards

“5,6-Dimethoxy-1-tetralone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHSDODMGMJWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429128 | |

| Record name | 5,6-dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24039-89-2 | |

| Record name | 5,6-dimethoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5,6-Dimethoxy-1-tetralone of interest to researchers?

A1: 5,6-Dimethoxy-1-tetralone serves as a crucial building block in synthesizing various complex organic molecules, particularly pharmaceuticals. For instance, it acts as a key intermediate in producing ABT-200, an antidepressant compound. []

Q2: What are the common starting materials used to synthesize 5,6-Dimethoxy-1-tetralone?

A2: Researchers have explored different synthetic routes for 5,6-Dimethoxy-1-tetralone. One approach utilizes the readily available and cost-effective guaiacol as the starting material. [] Another method involves the transformation of 6-methoxy tetralin. []

Q3: Are there any alternative synthetic approaches to access 5,6-Dimethoxy-1-tetralone or related compounds?

A3: Yes, research highlights the synthesis of a structurally similar compound, 3-carbomethoxy-4-(3′,4′-dimethoxyphenyl)-5,6-dimethoxy-1-tetralone, which serves as a key intermediate in the synthesis of phyllodulcin. While the full synthesis details aren't provided in the abstract, this suggests the exploration of different synthetic pathways to access related tetralone derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

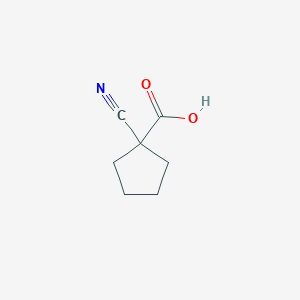

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)